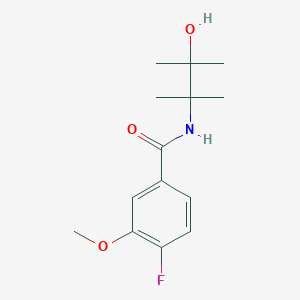![molecular formula C11H17N3O3 B6630567 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630567.png)
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a dimethyl group and a carbonyl group, linked to a pentanoic acid moiety through an amide bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid typically involves the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with a suitable amine, such as 4-aminopentanoic acid, under amide coupling conditions. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale amide coupling reactions, optimized for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring is generally resistant to oxidation, but the side chains can be oxidized under strong conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for side chain oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for carbonyl reduction.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Carboxylic acids or ketones from side chain oxidation.
Reduction: Alcohols from carbonyl reduction.
Substitution: Carboxylic acids and amines from hydrolysis.
科学的研究の応用
4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dimethylpyrazole-4-carboxylic acid: A precursor in the synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid.
1,3-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-Aminopentanoic acid: The amine component used in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazole ring with the pentanoic acid moiety through an amide bond allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(4-5-10(15)16)12-11(17)9-6-14(3)13-8(9)2/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMIMYVLOUNRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC(C)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6630502.png)
![(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6630508.png)
![2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid](/img/structure/B6630518.png)

![3-ethyl-1-methyl-N-[1-(4-methylphenyl)propyl]pyrazol-4-amine](/img/structure/B6630528.png)
![3-ethyl-N-[1-(4-ethylphenyl)propyl]-1-methylpyrazol-4-amine](/img/structure/B6630535.png)

![5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B6630573.png)
![2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid](/img/structure/B6630578.png)




![2-[2-[(1-Amino-3-methyl-1-oxobutan-2-yl)amino]-2-oxoethyl]benzoic acid](/img/structure/B6630592.png)
